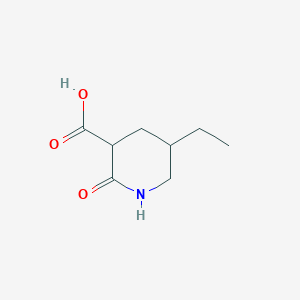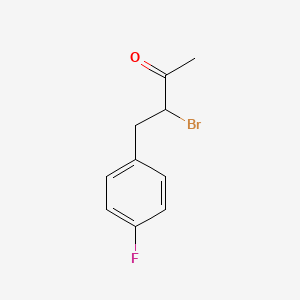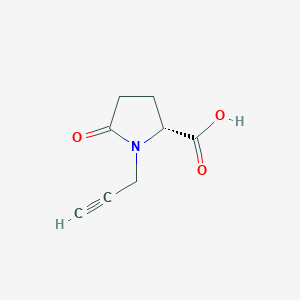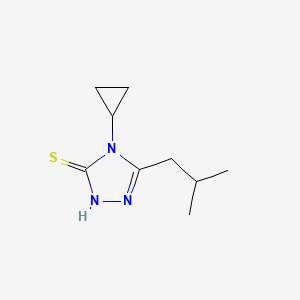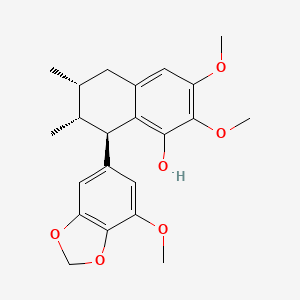
(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .
Preparation Methods
The synthesis of (S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-sulfonyl chloride with (S)-3-methyl-2-aminobutyric acid under appropriate reaction conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for thiophene derivatives often involve the cyclization of butane, butadiene, or butenes with sulfur. Laboratory-scale synthesis can also be performed by heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene derivatives .
Chemical Reactions Analysis
(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiol groups.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives.
Scientific Research Applications
(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Thiophene derivatives are used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, some thiophene derivatives inhibit kinases, which are enzymes involved in cell signaling and regulation .
Comparison with Similar Compounds
(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used as an anti-glaucoma agent.
The uniqueness of (S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiophene derivatives.
Properties
Molecular Formula |
C9H13NO4S2 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
NFORIPALKNQHIR-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




